molecular formula C9H7BrO2 B6267982 (2E)-3-(4-bromophenyl)prop-2-enoic acid CAS No. 17916-60-8

(2E)-3-(4-bromophenyl)prop-2-enoic acid

Cat. No.: B6267982
CAS No.: 17916-60-8
M. Wt: 227.1
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Description

(2E)-3-(4-bromophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H7BrO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)prop-2-enoic acid typically involves the bromination of cinnamic acid. One common method is the bromination of cinnamic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromobenzoic acid.

    Reduction: Formation of 3-(4-bromophenyl)propan-1-ol.

    Substitution: Formation of 3-(4-methoxyphenyl)prop-2-enoic acid or 3-(4-cyanophenyl)prop-2-enoic acid.

Scientific Research Applications

(2E)-3-(4-bromophenyl)prop-2-enoic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can enhance the compound’s binding affinity to its target, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound without the bromine substitution.

    4-Bromocinnamic Acid: Similar structure but with different substitution patterns.

    3-(4-Bromophenyl)propanoic Acid: A saturated analog of (2E)-3-(4-bromophenyl)prop-2-enoic acid.

Uniqueness

This compound is unique due to the presence of the bromine atom at the para position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to participate in specific reactions and interact with biological targets more effectively compared to its unsubstituted or differently substituted analogs.

Properties

CAS No.

17916-60-8

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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